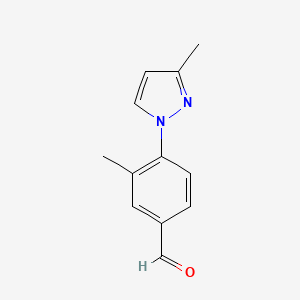
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 3-methylbenzaldehyde under specific conditions. One common method involves the use of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-bromobenzaldehyde.
科学的研究の応用
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The molecular pathways involved often include the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another pyrazole derivative with similar biological activities.
4-(3-Phenyl-1H-pyrazol-1-yl)benzaldehyde: Structurally similar but with different substituents on the benzaldehyde ring.
Uniqueness
3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-methyl-4-(3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-7-11(8-15)3-4-12(9)14-6-5-10(2)13-14/h3-8H,1-2H3 |
InChIキー |
ZODBOMNRKVQLNM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


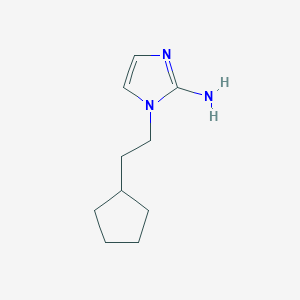
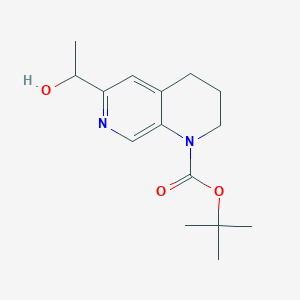
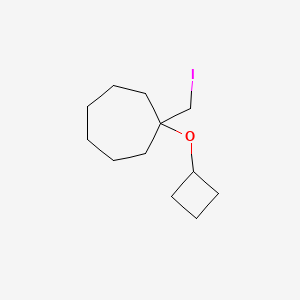
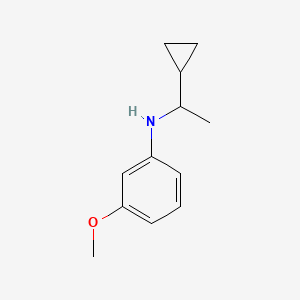
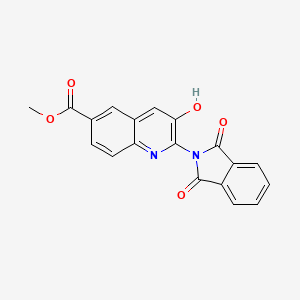
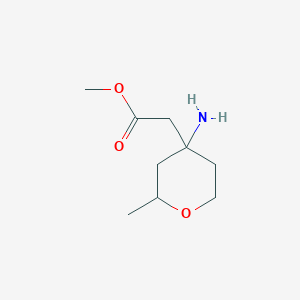
![5-Fluoro-2-[(1-methoxypropan-2-yl)amino]benzonitrile](/img/structure/B13321825.png)
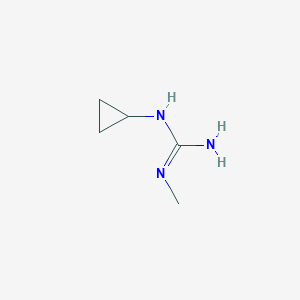
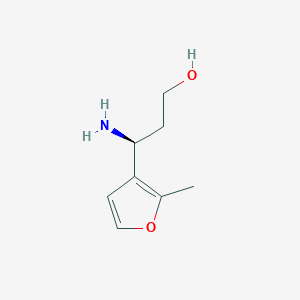
![1-[3-(Butan-2-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B13321844.png)
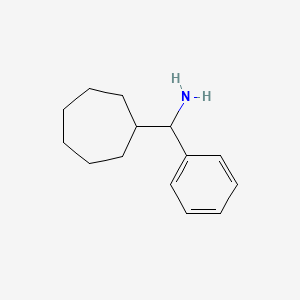
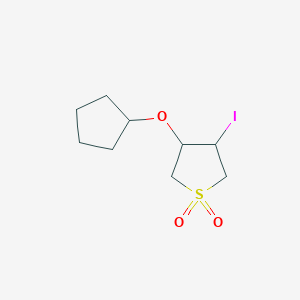
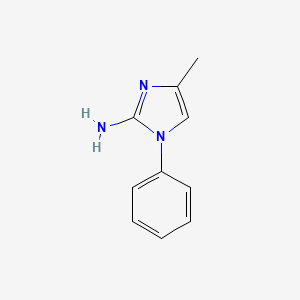
![4-Chloro-1-(pyridazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13321875.png)
